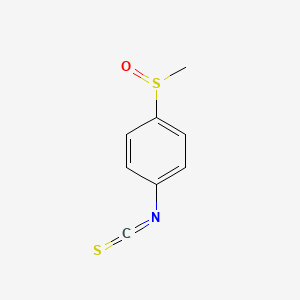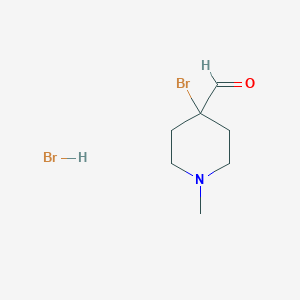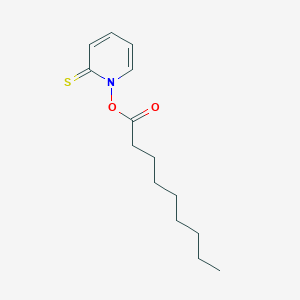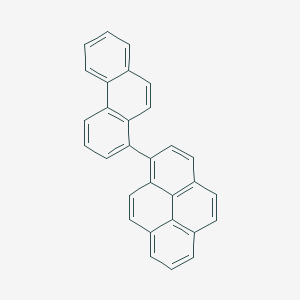
1-Isothiocyanato-4-(methanesulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-4-(methanesulfinyl)benzene is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which also bears a methanesulfinyl group (-S(=O)-CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-4-(methanesulfinyl)benzene can be synthesized through a two-step, one-pot reaction. The process begins with the reaction of primary amines or their salts with carbon disulfide, forming intermediate dithiocarbamates. These intermediates are then reacted with propane phosphonic acid anhydride (T3P) to yield the desired isothiocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient desulfurating agents like T3P to facilitate the conversion of dithiocarbamates to isothiocyanates .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isothiocyanato-4-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives, carbamates, and other substituted products.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-4-(methanesulfinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Propiedades
| 109335-70-8 | |
Fórmula molecular |
C8H7NOS2 |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
1-isothiocyanato-4-methylsulfinylbenzene |
InChI |
InChI=1S/C8H7NOS2/c1-12(10)8-4-2-7(3-5-8)9-6-11/h2-5H,1H3 |
Clave InChI |
CRFRNTKZDFNFKM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
